
Benzyl 5-bromo-4,4-dimethylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-bromo-4,4-dimethylpent-2-enoate is an organic compound with a complex structure that includes a benzyl group, a bromine atom, and a dimethylpent-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-bromo-4,4-dimethylpent-2-enoate typically involves the esterification of 5-bromo-4,4-dimethylpent-2-enoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-bromo-4,4-dimethylpent-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are typical.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted benzyl esters, carboxylic acids, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 5-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and other enzymes.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzyl 5-bromo-4,4-dimethylpent-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active brominated intermediate, which can then participate in further biochemical reactions. The bromine atom can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 5-chloro-4,4-dimethylpent-2-enoate
- Benzyl 5-iodo-4,4-dimethylpent-2-enoate
- Benzyl 5-fluoro-4,4-dimethylpent-2-enoate
Uniqueness
Benzyl 5-bromo-4,4-dimethylpent-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs
Properties
CAS No. |
827573-89-7 |
|---|---|
Molecular Formula |
C14H17BrO2 |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
benzyl 5-bromo-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C14H17BrO2/c1-14(2,11-15)9-8-13(16)17-10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI Key |
DDCDWHCGULSBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)C=CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyridine](/img/structure/B14209119.png)
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)
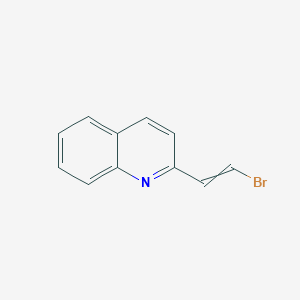
![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)
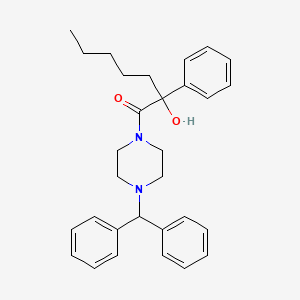
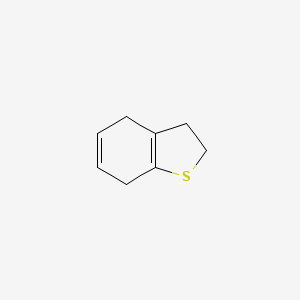
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
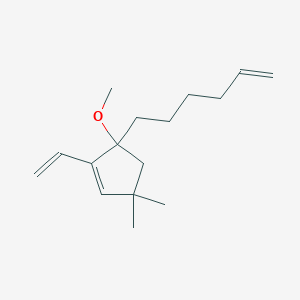
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
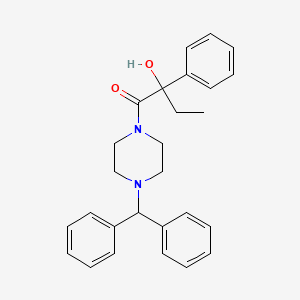
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
